
1-(3,5-Dimethoxyphenyl)-2-(isopropylamino)-1-ethanol
Overview
Description
1-(3,5-Dimethoxyphenyl)-2-(isopropylamino)-1-ethanol is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a 3,5-dimethoxyphenyl group attached to an ethanol backbone, with an isopropylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxyphenyl)-2-(isopropylamino)-1-ethanol typically involves the reaction of 3,5-dimethoxybenzaldehyde with isopropylamine, followed by reduction. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to convert the intermediate imine to the desired ethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxyphenyl)-2-(isopropylamino)-1-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carbonyl group, forming a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)-2-(isopropylamino)-1-ethanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-2-(isopropylamino)-1-ethanol involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dimethoxyphenyl)-3-(dimethylamino)-1-propanone Hydrochloride
- 1-(3,5-Dimethoxyphenyl)heptan-1-one
Uniqueness
1-(3,5-Dimethoxyphenyl)-2-(isopropylamino)-1-ethanol is unique due to its specific structural features, such as the presence of both the 3,5-dimethoxyphenyl group and the isopropylamino substituent. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-2-(propan-2-ylamino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-9(2)14-8-13(15)10-5-11(16-3)7-12(6-10)17-4/h5-7,9,13-15H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFVOHIPSQYJEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=CC(=C1)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656489 | |
Record name | 1-(3,5-Dimethoxyphenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
804428-42-0 | |
Record name | 1-(3,5-Dimethoxyphenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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